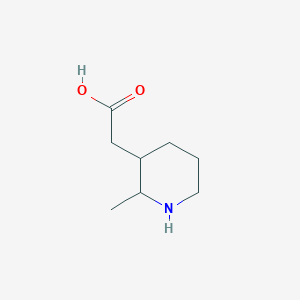

2-(2-Methylpiperidin-3-yl)acetic acid

Description

Context within Piperidine-Derived Carboxylic Acids

Piperidine-derived carboxylic acids are a significant class of compounds in medicinal chemistry. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold found in numerous FDA-approved drugs. nih.gov The incorporation of a carboxylic acid group introduces a key functional handle that can participate in various biological interactions, such as forming salt bridges with amino acid residues in proteins.

The position and nature of substituents on the piperidine ring, as seen in 2-(2-Methylpiperidin-3-yl)acetic acid, allow for fine-tuning of the molecule's physicochemical properties, including its lipophilicity, polarity, and basicity. These properties are crucial for determining a compound's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). The presence of the methyl group adjacent to the nitrogen atom can influence the conformational preference of the piperidine ring and the steric environment around the nitrogen, which can in turn affect its binding to biological targets.

Significance as a Synthetic Building Block and Molecular Scaffold

The true value of a molecule like this compound in contemporary research lies in its potential as a versatile synthetic building block and a molecular scaffold. The bifunctional nature of the molecule, possessing both a secondary amine and a carboxylic acid, allows for a wide range of chemical modifications.

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, enabling the attachment of various pharmacophores or linker units. The secondary amine in the piperidine ring can be acylated, alkylated, or used in reductive amination reactions to introduce further diversity. This dual functionality makes it an attractive starting material for the construction of more complex molecules and chemical libraries for high-throughput screening.

The rigid, yet conformationally flexible, piperidine ring serves as a three-dimensional scaffold. By strategically placing functional groups on this scaffold, chemists can design molecules with specific spatial arrangements to interact with biological targets with high affinity and selectivity. The stereochemistry of the methyl and acetic acid groups in this compound adds another layer of complexity and potential for creating highly specific molecular probes and drug candidates.

Overview of Research Directions and Applications

While direct research on this compound is limited, the broader class of substituted piperidine acetic acids has been explored in several therapeutic areas. Based on the activities of related compounds, potential research directions for this molecule could include:

Neuroscience: Piperidine derivatives are well-known to interact with various receptors and transporters in the central nervous system (CNS). For instance, derivatives of piperidine-2-carboxylic acid have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor. The specific substitution pattern of this compound could lead to novel CNS-active agents.

Oncology: The development of novel anticancer agents is a major focus of medicinal chemistry. The piperidine scaffold has been incorporated into various anticancer compounds. The unique stereochemistry and functionality of this compound could be exploited to design new inhibitors of cancer-related enzymes or protein-protein interactions.

Infectious Diseases: The piperidine moiety is present in a number of natural and synthetic compounds with antimicrobial activity. This compound could serve as a starting point for the synthesis of new antibacterial or antiviral agents.

The exploration of the different stereoisomers of this compound will be crucial in elucidating its full potential. The synthesis of enantiomerically pure forms of the molecule would allow for a detailed investigation of the structure-activity relationship and the identification of the most active stereoisomer for a given biological target.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(2-methylpiperidin-3-yl)acetic acid |

InChI |

InChI=1S/C8H15NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h6-7,9H,2-5H2,1H3,(H,10,11) |

InChI Key |

XNRNBYBTSCKNQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2 2 Methylpiperidin 3 Yl Acetic Acid and Analogues

Established Chemical Synthesis Routes

Cyclization Reactions for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a cornerstone of the synthesis of 2-(2-methylpiperidin-3-yl)acetic acid. Intramolecular cyclization reactions are a common and effective strategy for constructing this heterocyclic core. mdpi.com These reactions often involve the formation of a carbon-nitrogen bond to close the six-membered ring. Various approaches, such as metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions, have been successfully employed. mdpi.com The specific choice of cyclization strategy often depends on the available starting materials and the desired substitution pattern on the piperidine ring. For instance, radical-mediated amine cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. mdpi.com Another approach involves the intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by nickel, which provides a regioselective method for preparing six-membered N-heterocycles. mdpi.com

Carbodiimide-Mediated Coupling Methodologies

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for the formation of amide and ester bonds. wikipedia.org In the context of synthesizing analogues of this compound, these coupling agents are instrumental in linking the carboxylic acid moiety to various amines or alcohols. The reaction proceeds through the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate then readily reacts with a nucleophile, such as an amine, to form the corresponding amide. To enhance reaction yields and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often incorporated. wikipedia.org

Acylation and Amidation Reactions

Acylation and amidation reactions are fundamental transformations in the synthesis of derivatives of this compound. These reactions involve the introduction of an acyl group onto the piperidine nitrogen or the conversion of the acetic acid moiety into an amide. For instance, the piperidine nitrogen can be acylated using various acylating agents, such as acid chlorides or anhydrides, to introduce a wide range of functional groups. researchgate.net Similarly, the carboxylic acid can be activated and reacted with a diverse set of amines to generate a library of amide analogues. researchgate.net These reactions are crucial for structure-activity relationship (SAR) studies, allowing for the systematic modification of the compound to optimize its biological properties.

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is frequently employed in the synthesis of piperidine derivatives. harvard.eduorganic-chemistry.org This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.eduresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H), which are selective for the iminium ion over the carbonyl precursor. harvard.eduorganic-chemistry.org This method is particularly useful for introducing substituents onto the piperidine ring or for constructing the piperidine ring itself through an intramolecular reductive amination. chim.itnih.gov For example, a β-keto ester can be subjected to reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to yield a 2,3-substituted 1,4-diamine, a key precursor for piperazine (B1678402) ring formation, which shares synthetic strategies with piperidines. nih.gov

Table 1: Comparison of Reductive Amination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, acetic acid | Effective for a wide range of substrates | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaB(OAc)3H) | Dichloroethane, acetic acid | Mild, selective, non-toxic byproducts organic-chemistry.org | Moisture sensitive |

| α-Picoline-borane | Methanol, water, or neat, acetic acid catalyst | Can be performed in aqueous or solvent-free conditions organic-chemistry.org | Less common, may require specific catalyst |

Chiral Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest due to the often stereospecific nature of biological activity. Chiral synthesis approaches aim to control the stereochemistry at the two chiral centers of the molecule.

Enantioselective Catalytic Methods

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including piperidine derivatives. researchgate.netmdpi.com These methods utilize a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative, which can provide 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.org Subsequent reduction then yields the corresponding chiral piperidine. nih.gov Another approach involves the diastereoselective alkylation of chiral cyclic β-amino esters, which can be prepared from readily available chiral amines. researchgate.net Furthermore, biocatalysis, using enzymes such as lipases, has been explored for the kinetic resolution of racemic amines, providing an alternative route to enantiopure building blocks. mdpi.com

Table 2: Examples of Enantioselective Catalytic Methods for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium / Chiral Phosphine Ligand | Asymmetric Reductive Heck Reaction | High enantioselectivity for 3-substituted piperidines. nih.govorganic-chemistry.org | nih.gov |

| Chiral Base (e.g., Koga's base) | Asymmetric Deprotonation | Formation of chiral silyl (B83357) enol ethers for further transformation. researchgate.net | researchgate.net |

| Lipase | Kinetic Resolution | Enantioselective acylation of racemic amines. mdpi.com | mdpi.com |

Diastereoselective Synthesis Techniques

Control of diastereoselectivity is paramount in the synthesis of polysubstituted piperidines like this compound, which possesses stereocenters at the C2 and C3 positions. The relative orientation of the methyl group and the acetic acid side chain profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity. Researchers have developed several strategies to govern the stereochemical outcome of reactions that form or functionalize the piperidine ring.

One effective approach involves the enolate Claisen rearrangement of an allyl piperidinylacetate, which has been shown to proceed with a notable degree of diastereoselectivity. researchgate.net For instance, the rearrangement of an allyl ester of piperidinylacetic acid can lead preferentially to one diastereoisomer. researchgate.net In contrast, the direct allylation of the corresponding lithio enolate of the methyl ester can yield a preponderance of the alternative diastereoisomer. researchgate.net This highlights how the choice of method can be used to selectively access different stereochemical configurations.

Another powerful technique is the diastereoselective reduction of chiral β-enamino esters. Catalytic hydrogenation using catalysts like Platinum(IV) oxide (PtO₂) or chemical reduction with reagents such as sodium triacetoxyborohydride can achieve good to moderate diastereoselectivity. researchgate.net The stereochemical outcome is often directed by a chiral auxiliary, such as (S)-alpha-methylbenzylamine, attached to the nitrogen atom. researchgate.net For cyclic β-enamino esters with an endocyclic double bond, catalytic hydrogenation has been reported to yield a major syn addition product with up to 90% diastereomeric excess. researchgate.net

The table below summarizes the influence of the synthetic method on the diastereomeric outcome for piperidinylacetic acid derivatives.

| Synthetic Method | Starting Material Type | Key Reagents/Conditions | Predominant Diastereoisomer | Reference |

|---|---|---|---|---|

| Enolate Claisen Rearrangement | Allyl piperidinylacetate | Thermal rearrangement | Diastereoisomer 'A' | researchgate.net |

| Direct Allylation | Methyl piperidinylacetate | Lithium diisopropylamide (LDA), Allyl bromide | Diastereoisomer 'B' | researchgate.net |

| Catalytic Hydrogenation | Chiral β-enamino ester | H₂, PtO₂ | Syn addition product | researchgate.net |

| Chemical Reduction | Chiral β-enamino ester | Sodium triacetoxyborohydride, Acetic acid | Diastereo- and enantioselective formation of β-amino esters | researchgate.net |

Novel Synthetic Protocols and Mechanistic Investigations

The drive for efficiency, atom economy, and molecular diversity has spurred the development of novel synthetic protocols. Multi-component reactions and transition metal-catalyzed transformations have emerged as powerful tools for constructing complex heterocyclic systems from simple precursors.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, offer significant advantages over traditional multi-step syntheses. nih.gov This approach enhances efficiency by reducing the number of synthetic steps, purification procedures, and waste generation. nih.govfrontiersin.org

While a direct MCR for this compound is not prominently reported, the principles of MCRs have been successfully applied to generate complex molecules bearing a substituted acetic acid moiety. For example, a three-component reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid has been developed to synthesize 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. nih.gov This reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) at room temperature, with yields ranging from 65% to 98%. nih.gov The choice of solvent was found to be critical for the success of this transformation. nih.gov

| Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | 24 | Room Temp. | 92 | nih.gov |

| DMF | 24 | Room Temp. | 85 | nih.gov |

| NMP | 24 | Room Temp. | 70 | nih.gov |

| Ethanol/Pyridine (3:1) | 24 | Room Temp. | 15 | nih.gov |

Similarly, a one-pot multicomponent reaction of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid has been used to prepare 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. bohrium.com These examples demonstrate the potential of MCRs to construct diverse heterocyclic structures featuring an acetic acid side chain, suggesting that analogous strategies could be envisioned for piperidine-based targets.

Transition metal catalysis provides powerful and selective methods for forming carbon-carbon and carbon-heteroatom bonds that are often difficult to achieve through other means. mdpi.comnih.gov These reactions are central to modern organic synthesis and have been applied to the construction of complex piperidine frameworks.

A particularly relevant transformation is the enantioselective palladium-catalyzed azidation of unactivated alkenes. Liu and co-workers reported a procedure for synthesizing 3-azido-substituted piperidines from 5-aminoalkenes. mdpi.com This reaction utilizes a palladium(II) acetate catalyst in conjunction with a chiral Pyox ligand and an azidating agent. mdpi.com The azido (B1232118) group is a versatile functional handle that can be readily converted to an amine, which could then be elaborated to the desired acetic acid side chain, making this a strategic approach for accessing precursors to this compound.

Another key transition metal-catalyzed reaction is the Tsuji-Trost allylation, which uses a palladium catalyst to form a carbon-carbon bond at an allylic position. mdpi.com This reaction has been employed in the stereoselective synthesis of complex molecules to construct quaternary amino carbon centers, demonstrating its utility in functionalizing cyclic amine structures. mdpi.com Furthermore, catalysts based on rhodium and zinc have been shown to effectively catalyze the conversion of dienyl azides into substituted pyrroles, showcasing the ability of transition metals to mediate complex cyclization and rearrangement cascades under mild conditions. organic-chemistry.org

| Transformation | Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Enantioselective Azidation | Pd(OAc)₂, Chiral Pyox Ligand | 5-Aminoalkene | 3-Azido-substituted piperidine | mdpi.com |

| Tsuji-Trost Allylation | PdCl₂(PPh₃)₂ | Bicyclic Amine Derivative | Allylated Quaternary Amino Carbon | mdpi.com |

| Pyrrole Synthesis | ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl Azide | Substituted Pyrrole | organic-chemistry.org |

Process Optimization for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization to ensure safety, cost-effectiveness, and robustness. Key parameters such as reaction concentration, temperature, catalyst loading, and mode of operation are systematically varied to maximize yield and purity while minimizing costs and environmental impact.

A relevant case study is the process optimization of a radical thiol-ene reaction used to prepare a key intermediate for an insecticidal candidate. lookchem.com The primary challenge was controlling the regioselectivity between the desired linear product and an undesired branched byproduct. lookchem.com Initial studies using azobis(isobutyronitrile) (AIBN) as a radical initiator at elevated temperatures gave a modest 11:1 selectivity. lookchem.com

The table below illustrates the impact of process optimization on the thiol-ene reaction.

| Initiator System | Temperature | Mode | Selectivity (Linear:Branched) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azobis(isobutyronitrile) (AIBN) | 70 °C | Batch | 11:1 | 78 | lookchem.com |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 35 °C | Batch | 22:1 | 71 | lookchem.com |

| Benzoyl peroxide / N,N-dimethylaniline | -15 °C | Semibatch | 90:1 | 91 | lookchem.com |

Advanced Analytical Characterization Techniques for 2 2 Methylpiperidin 3 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-(2-Methylpiperidin-3-yl)acetic acid, offering unparalleled detail about the atomic arrangement within the molecule.

One- and Two-Dimensional NMR Studies (e.g., COSY, NOESY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comdocbrown.info However, for a molecule with the complexity of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all signals and for piecing together its intricate structure. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the protons on the piperidine (B6355638) ring and the acetic acid side chain, helping to trace the connectivity of the carbon skeleton. sdsu.eduyoutube.com For instance, the proton at C2 would show a correlation to the methyl group protons and the proton at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons, irrespective of whether they are directly bonded. princeton.edu This technique is particularly valuable for elucidating the stereochemistry and preferred conformation of the molecule. For example, NOESY can help determine the relative orientation of the methyl group at C2 and the acetic acid substituent at C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This powerful technique allows for the direct assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal in the ¹H NMR spectrum. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is instrumental in connecting different parts of the molecule. In the case of this compound, HMBC can confirm the connection of the acetic acid side chain to the C3 position of the piperidine ring by showing a correlation between the methylene (B1212753) protons of the acetic acid group and the C3 and C4 carbons of the ring. youtube.com

Table 1: Exemplary NMR Data Interpretation for this compound

| Technique | Information Gained | Example Application |

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Distinguishes between the methyl, piperidine ring, and acetic acid protons. |

| ¹³C NMR | Shows the number of different carbon environments. docbrown.info | Identifies the carbonyl carbon of the acetic acid, and the individual carbons of the piperidine ring. |

| COSY | Reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu | Confirms the connectivity between adjacent protons on the piperidine ring. |

| HSQC | Correlates protons to their directly attached carbons. sdsu.edu | Assigns the ¹³C chemical shift for each protonated carbon in the molecule. |

| HMBC | Shows correlations between protons and carbons separated by 2-4 bonds. sdsu.edu | Establishes the connection of the acetic acid group to the C3 position of the piperidine ring. |

| NOESY | Identifies protons that are close in space. princeton.edu | Helps determine the cis/trans stereochemistry of the substituents on the piperidine ring. |

Conformational Elucidation via NMR Coupling Constants

The magnitude of the coupling constants (J-values) between adjacent protons provides valuable information about the dihedral angles between them, which in turn helps to define the conformation of the piperidine ring. organicchemistrydata.orgresearchgate.net The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle. By analyzing the coupling constants of the protons on the piperidine ring, the preferred chair conformation and the axial or equatorial orientation of the methyl and acetic acid substituents can be inferred. core.ac.uk For instance, a large coupling constant between two vicinal protons on the ring would suggest a trans-diaxial relationship, a key feature in determining the ring's conformation. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. omicsonline.org It is used to determine the molecular weight of this compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). uni.lu Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Hyphenated techniques, which combine a separation method with mass spectrometry, are particularly powerful for the analysis of complex mixtures and for providing both qualitative and quantitative data. longdom.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques in pharmaceutical analysis. omicsonline.orglongdom.org LC separates the components of a mixture, and the eluent is then introduced into the mass spectrometer for detection and identification. longdom.org LC-MS is invaluable for purity assessment, identifying impurities and degradation products, and for quantitative analysis of this compound in various matrices. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. chemijournal.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization to a more volatile ester, for example, could enable its analysis by this technique. chemijournal.com

Table 2: Predicted Mass Spectrometry Data for this compound (as the free acid)

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 158.1176 |

| [M+Na]⁺ | 180.0995 |

| [M-H]⁻ | 156.1030 |

Data derived from publicly available prediction tools for a related compound, 2-(1-methylpiperidin-2-yl)acetic acid, and adjusted for the structure of this compound. uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. nih.govnih.gov These techniques are based on the absorption or scattering of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a strong C=O stretch), as well as C-H and N-H stretching and bending vibrations associated with the piperidine ring and methyl group. researchgate.netuoa.gr

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. researchgate.net While strong in FT-IR, the O-H and N-H stretching vibrations are typically weak in the Raman spectrum. Conversely, C-C and C=C bonds, which may be weak in the IR, often produce strong signals in the Raman spectrum. This complementarity aids in a more complete assignment of the vibrational modes of the molecule. uoa.gr

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net For this compound, a successful X-ray crystal structure determination would provide definitive information on:

The exact bond lengths and angles within the molecule.

The conformation of the piperidine ring (e.g., chair, boat).

The relative stereochemistry of the methyl and acetic acid substituents (cis or trans).

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

This level of detail is crucial for understanding the molecule's physical properties and its interactions with other molecules. nih.gov

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for determining the purity of this compound and for its quantitative analysis. jchr.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). ptfarm.pl By using a suitable column and mobile phase, this compound can be separated from starting materials, by-products, and other impurities. mdpi.com A detector, such as a UV detector, is used to quantify the amount of the compound eluting from the column. ptfarm.pl A validated HPLC method can provide highly accurate and precise measurements of the purity of a sample. jchr.org Reversed-phase HPLC, using a C18 column and a buffered aqueous-organic mobile phase, is a common approach for the analysis of polar compounds like amino acids and their derivatives. ptfarm.plmdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present, such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This information is crucial for verifying the empirical formula of a newly synthesized compound like this compound and its salts. The experimentally determined values are compared against the theoretically calculated values to ascertain the purity and confirm the identity of the synthesized molecule.

Theoretical Elemental Composition

The theoretical elemental composition is calculated based on the molecular formula of the compound and the atomic weights of its constituent elements. For this compound and its hydrochloride salt, the molecular formulas are C8H15NO2 and C8H16ClNO2, respectively. The calculated theoretical percentages for each element are presented below.

Table 1: Theoretical Elemental Composition of this compound and its Hydrochloride Salt

| Compound Name | Molecular Formula | Element | Theoretical Percentage (%) |

| This compound | C8H15NO2 | Carbon (C) | 61.12 |

| Hydrogen (H) | 9.62 | ||

| Nitrogen (N) | 8.91 | ||

| Oxygen (O) | 20.35 | ||

| This compound hydrochloride | C8H16ClNO2 | Carbon (C) | 49.61 |

| Hydrogen (H) | 8.33 | ||

| Chlorine (Cl) | 18.30 | ||

| Nitrogen (N) | 7.23 | ||

| Oxygen (O) | 16.52 |

Note: The data in this table is interactive. You can sort the columns by clicking on the headers.

Detailed Research Findings

The process involves the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. The oxygen percentage is typically determined by difference. For hydrochloride salts, the chlorine content is also determined.

In practice, the experimental results are considered acceptable if they fall within ±0.4% of the calculated theoretical values. This tolerance accounts for slight variations in experimental conditions and sample purity. For instance, in the synthesis of various methyl-substituted pipecolinates, a class of compounds closely related to the title compound, elemental analysis would be a critical step to confirm the final structure after processes like hydrogenation and N-protection. rsc.org The agreement between the found and calculated values provides strong evidence that the desired molecular structure has been obtained.

The synthesis of complex piperidine structures often involves multiple steps, making the verification of the final product's elemental composition essential. nih.gov Should discrepancies arise between the experimental and theoretical values, it may indicate the presence of impurities, residual solvents, or that the intended reaction did not proceed as expected.

Computational Chemistry and Theoretical Modeling of 2 2 Methylpiperidin 3 Yl Acetic Acid

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-(2-methylpiperidin-3-yl)acetic acid. These computational techniques allow for a detailed exploration of the molecule's potential energy surface, electronic environment, and predicted spectral characteristics.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Studies on related heterocyclic compounds, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, have utilized DFT methods with the B3LYP functional and a 6-311++G(d,p) basis set to achieve optimized geometries. researchgate.net These calculations are typically performed for the molecule in its monomeric and dimeric forms in the gas phase to understand both isolated behavior and intermolecular interactions. researchgate.net The resulting optimized structures provide a foundational model for further computational analysis. mdpi.com

| Parameter | Description |

| Methodology | Density Functional Theory (DFT), Ab initio methods |

| Common Functionals | B3LYP |

| Common Basis Sets | 6-311++G(d,p), 6-31G(d,p) |

| Objective | To find the minimum energy conformation (most stable structure) by calculating bond lengths, bond angles, and dihedral angles. |

| Significance | Provides the foundational geometric data for all other computational predictions, including electronic and spectroscopic properties. |

Conformational Landscape Exploration (Isomers and Conformers)

The conformational landscape of this compound is complex due to the flexibility of the piperidine (B6355638) ring and the rotatable bond connecting the acetic acid side chain. The piperidine ring can adopt various conformations, primarily chair and boat forms, with the chair conformation generally being more stable. The substituents—the methyl group at the C2 position and the acetic acid group at the C3 position—can be in either axial or equatorial positions, leading to multiple diastereomers (cis and trans isomers).

Computational exploration of this landscape involves systematically rotating bonds and evaluating the energy of each resulting conformer. This process identifies the global minimum energy conformer as well as other low-energy, and therefore populated, conformers. The relative energies of these conformers determine their abundance at a given temperature. Proton magnetic resonance spectroscopy has been used to define the conformations of similar cyclic compounds in solution, often revealing a preference for half-chair conformations analogous to cyclohexene. rsc.org

| Isomer Type | Description | Key Feature |

| Cis Isomer | The methyl group and the acetic acid group are on the same side of the piperidine ring. | Results in specific steric interactions influencing the preferred chair conformation. |

| Trans Isomer | The methyl group and the acetic acid group are on opposite sides of the piperidine ring. | Leads to different conformational preferences compared to the cis isomer to minimize steric hindrance. |

| Chair Conformers | The most stable conformations of the piperidine ring. Substituents can be in axial or equatorial positions. | The relative stability of diaxial vs. diequatorial (or axial-equatorial) conformers is a key area of investigation. |

| Boat/Twist-Boat Conformers | Higher energy conformations that may act as transition states between chair forms. | Generally less populated but important for understanding dynamic processes. |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by the distribution of its electrons. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For molecules containing carboxylic acid groups, the HOMO is often localized on the oxygen atoms of the carboxyl group, while the LUMO may be distributed over the carbon-oxygen double bond. DFT calculations are a standard method for determining the energies and spatial distributions of these orbitals. nih.govresearchgate.net

| Orbital | Description | Chemical Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Associated with electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predictions help in assigning experimental spectra and confirming the proposed molecular structure and conformation.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an Infrared (IR) spectrum. researchgate.net These calculations help identify characteristic functional groups, such as the C=O and O-H stretches of the carboxylic acid and the N-H stretch of the piperidine ring. Comparing theoretical and experimental IR spectra can confirm the presence of specific structural motifs, including hydrogen-bonded dimers. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. soton.ac.uk This analysis provides information about the electronic structure and the nature of the excited states.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound will interact with each other, leading to the formation of a crystal lattice. Understanding these interactions is crucial for predicting crystal structure and physical properties.

Hydrogen Bonding Networks

Hydrogen bonding is the most significant intermolecular force for this compound. libretexts.org The molecule has multiple hydrogen bond donors (the carboxylic acid -OH and the piperidine N-H) and acceptors (the carbonyl oxygen and the piperidine nitrogen). libretexts.orgvaia.com

The carboxylic acid group is well-known to form strong hydrogen-bonded dimers, where two molecules are linked in a head-to-head fashion via two O-H···O bonds. quora.com This dimeric structure is a major component in the liquid and solid states of many carboxylic acids. libretexts.org Additionally, the N-H group of the piperidine ring can form hydrogen bonds with the carbonyl oxygen or the nitrogen atom of a neighboring molecule. These interactions create extensive networks that stabilize the crystal structure. researchgate.netresearchgate.net Computational studies on similar molecules have shown that these hydrogen bonds significantly influence the molecular geometry and vibrational frequencies observed in the solid state compared to the gas-phase monomer. researchgate.net

| Type of Hydrogen Bond | Donor | Acceptor | Significance in Crystal Packing |

| Carboxylic Acid Dimer | Carboxylic O-H | Carbonyl O | A very strong and common motif that often dominates the crystal structure of carboxylic acids. quora.com |

| Piperidine-Carboxyl | Piperidine N-H | Carbonyl O | Links the piperidine ring of one molecule to the acid group of another, creating extended chains or sheets. |

| Piperidine-Piperidine | Piperidine N-H | Piperidine N | A possible interaction, though generally weaker than those involving the highly polar carboxyl group. |

| Carboxyl-Piperidine | Carboxylic O-H | Piperidine N | Another possible interaction linking the two key functional groups of adjacent molecules. |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis would involve mapping the electron distribution of the molecule within its crystal lattice. The resulting surface is typically color-coded to identify different types of intermolecular contacts and their relative strengths. Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions, breaking them down into percentages (e.g., H···H, O···H, C···H contacts). This would reveal the dominant forces holding the molecules together in the solid state, such as hydrogen bonds involving the carboxylic acid and piperidine groups.

Chemical Reactivity and Global/Local Descriptors

Chemical reactivity descriptors derived from Density Functional Theory (DFT) help in understanding the stability and reactive sites of a molecule.

This analysis investigates the transfer of electron density from a donor molecule to an acceptor. In a biological context, or in reaction with other chemicals, this would quantify the electronic interaction between this compound and a binding partner. The analysis would identify which parts of the molecule are likely to act as electron-donating or electron-accepting regions, which is crucial for understanding reaction mechanisms and binding affinity.

Structure Activity Relationship Sar Investigations of 2 2 Methylpiperidin 3 Yl Acetic Acid Derivatives

Insights into Ligand-Target Recognition and Specificity of 2-(2-Methylpiperidin-3-yl)acetic Acid Derivatives

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings, structure-activity relationship (SAR) studies, or data tables pertaining to the ligand-target recognition and specificity of this compound and its derivatives.

While extensive research exists for various piperidine-containing compounds and their interactions with a range of biological targets, no dedicated studies were identified that specifically elucidate the molecular interactions, binding modes, or specificity profile of this compound. General principles of medicinal chemistry suggest that the structural features of this compound, including the stereochemistry of the methyl group at the 2-position of the piperidine (B6355638) ring, the spatial arrangement of the acetic acid moiety relative to the ring, and the conformational flexibility of the piperidine ring, would be critical determinants of its biological activity and target selectivity. However, without experimental data from binding assays, crystallography, or computational modeling for this specific molecule, any discussion of its ligand-target recognition would be purely speculative.

Similarly, information regarding the specificity of this compound for any particular biological target is not available in the reviewed literature. Specificity is a crucial aspect of drug design, and determining the off-target effects of a compound requires extensive screening against a panel of receptors, enzymes, and ion channels. No such data has been published for the requested chemical entity.

Therefore, this section cannot provide detailed research findings or data tables as none are available in the public domain for "this compound".

Biological Activity and Mechanistic Pharmacology of 2 2 Methylpiperidin 3 Yl Acetic Acid Analogues in Vitro and Pre Clinical Studies

Modulation of Receptor Systems

Analogues of 2-(2-methylpiperidin-3-yl)acetic acid have been studied for their ability to interact with and modulate different receptor systems. This includes significant work on neurotransmitter receptors, which are crucial in central nervous system signaling, as well as other receptors involved in various physiological processes.

Neurotransmitter Receptor Interactions (e.g., Metabotropic Glutamate (B1630785) Receptors, 5-HT6R)

The structural framework of piperidine (B6355638) and related cyclic amines is a common feature in compounds targeting neurotransmitter receptors. Research into related acetic acid derivatives has highlighted their potential as modulators of glutamate and serotonin (B10506) receptor systems.

Specifically, derivatives of 3-(2-carboxyindol-3-yl)propionic acid have been synthesized and evaluated as antagonists for the strychnine-insensitive glycine (B1666218) binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex. nih.govnih.gov In one study, the introduction of small, electron-withdrawing groups, such as chlorine, into the 4- and 6-positions of the indole (B1671886) ring significantly improved binding affinity and selectivity for the glycine site over the glutamate site of the NMDA receptor. nih.gov For instance, 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid demonstrated an IC50 of 170 nM with over 2100-fold selectivity for the glycine site. nih.gov The presence of the propionic acid side chain was found to be a key contributor to this enhanced activity. nih.gov

Another structurally related compound, (S)-(+)-2-(3'-carboxybicyclo[1.1.1]pentyl)-glycine, has been identified as a novel antagonist for group I metabotropic glutamate receptors (mGluRs). nih.gov This demonstrates that modifications of the core structure can lead to interactions with different classes of glutamate receptors.

While direct studies on this compound analogues and the 5-HT6 receptor are not extensively detailed in the provided results, the broader class of piperidine-containing compounds is known to interact with various serotonin receptors.

Table 1: Antagonistic Activity of Indolepropionic Acid Analogues at the NMDA Receptor Glycine Site

| Compound | IC50 (nM) | Selectivity (vs. Glutamate Site) |

| 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid | 170 | >2100-fold |

| 3-[(carboxymethyl)thio]-2-carboxy-4,6-dichloroindole | 100 | Not specified |

Other Receptor Binding and Modulation Studies

Beyond neurotransmitter systems, piperidine-containing structures have been investigated for their affinity towards other significant receptors, such as the cannabinoid receptor 1 (CB1). One notable analogue, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist for the CB1 receptor. nih.gov Quantitative structure-activity relationship (QSAR) models for this compound and its analogues have been developed to understand the molecular interactions that govern its binding affinity. nih.gov These studies indicate that the spatial orientation and electrostatic properties of different conformers are crucial for effective binding to the CB1 receptor. nih.gov

Enzymatic Inhibition and Activation Studies

Analogues of this compound have also been evaluated for their effects on various enzyme systems. These studies are critical for understanding their potential as therapeutic agents in diseases where enzymatic dysregulation is a key factor.

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov A number of acetic acid derivatives have been explored for their ability to inhibit these enzymes. For example, fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, and its polychlorinated analogues have shown anti-inflammatory activity. nih.gov One such analogue, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, was found to be significantly more potent than fenclofenac. nih.gov

Research has also focused on modifying existing NSAIDs to enhance their selectivity for COX-2, which is associated with the therapeutic anti-inflammatory effects, while minimizing the gastrointestinal side effects linked to COX-1 inhibition. nih.govresearchgate.net By derivatizing the carboxylate group of arylacetic acid NSAIDs like indomethacin (B1671933) into esters and amides, researchers have successfully converted moderately selective COX-1 inhibitors into potent and selective COX-2 inhibitors. nih.gov These modifications create novel interactions within the substrate-binding site of the COX-2 enzyme. nih.gov

Similarly, conjugates of ibuprofen (B1674241) and indomethacin have been synthesized, with some showing significant selectivity for COX-2 over COX-1. mdpi.com The development of selective COX-2 inhibitors remains an active area of research to create safer anti-inflammatory agents. mdpi.com

Table 2: COX-2 Inhibition by Modified Indomethacin Analogues

| Compound | Type | COX-2 Selectivity |

| Indomethacin Amides | Secondary Amides | High |

| Indomethacin Esters | Esters | High |

Kinase Inhibition (e.g., EGFR Kinase, Janus Kinases)

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in diseases like cancer. acs.orged.ac.uk Consequently, kinase inhibitors are a major focus of drug development.

Epidermal Growth Factor Receptor (EGFR) Kinase: Analogues of this compound have been investigated as potential EGFR kinase inhibitors. EGFR is a member of the tyrosine kinase receptor family, and its abnormal activation is linked to cancer development. nih.gov Some inhibitors, like afatinib, work by irreversibly binding to the ATP-binding sites of EGFR, HER2, and HER4 receptors. nih.gov The discovery of the T790M mutation in EGFR kinase, which confers resistance to first-generation inhibitors, has driven the development of new compounds. nih.gov For instance, a series of 7-oxopyrido[2,3-d]pyrimidinyl-derived irreversible inhibitors have been optimized, leading to compounds that potently inhibit the resistant EGFR(L858R,T790M) mutant with high selectivity over the wild-type EGFR. nih.gov

Janus Kinases (JAKs): The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to cytokine signaling via the JAK-STAT pathway. researchgate.netverywellhealth.com Dysregulation of this pathway is associated with various diseases, including inflammatory conditions and cancers. researchgate.netnih.govdermnetnz.org Small molecule inhibitors targeting one or more JAK isoforms have been developed. nih.govnih.gov For example, AZD4205 is a highly selective JAK1 kinase inhibitor that has shown potential in overcoming treatment resistance associated with other signaling pathways like EGFR. researchgate.net The development of JAK inhibitors with varying selectivity profiles continues to be an important strategy for treating immune-mediated disorders. nih.gov

Table 3: Examples of Kinase Inhibitors and Their Targets

| Inhibitor Class/Example | Target Kinase(s) | Mechanism |

| 7-oxopyrido[2,3-d]pyrimidines | EGFR(L858R,T790M) | Irreversible covalent binding |

| AZD4205 | JAK1 | Selective inhibition |

| Afatinib | EGFR, HER2, HER4 | Irreversible covalent binding |

Proteasome System Interactions

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins within the cell. nih.govnih.gov Inhibition of the proteasome is a therapeutic strategy, particularly in oncology. Studies have shown that catalytic inhibition of the proteasome leads to the rapid formation of alternative proteasome complexes. nih.govnih.gov This response involves the recruitment of proteasomal activators like PA28γ and PA200 to the core 20S and 26S proteasomes. nih.govnih.gov

The degree of this recruitment is dependent on the extent of active site inhibition, with the inhibition of the β5 active sites being a sufficient trigger. nih.govnih.gov Understanding these interactions is crucial as it reveals a cellular response mechanism to impaired proteasome function, which could have implications for the efficacy of proteasome-inhibiting drugs. nih.gov While direct interactions of this compound analogues with the proteasome system were not detailed in the search results, the general principles of proteasome inhibition are relevant to the broader field of enzyme modulation.

Studies on Cellular Proliferation and Cytotoxicity (In Vitro Oncology)

The piperidine scaffold is a key feature in a variety of compounds investigated for their anti-cancer properties. Research into analogues of this compound has uncovered potential for cytotoxic activity against cancer cell lines.

A study on a series of 2,6-disubstituted N-methylpiperidine derivatives demonstrated their effectiveness as cytotoxic agents. nih.gov These compounds were designed as bioreducible drugs, intended to be activated under the hypoxic conditions often found in solid tumors. nih.gov The free bases of these derivatives were found to be bifunctional alkylating agents that act via the formation of an aziridinium (B1262131) ion. nih.gov

The cytotoxicity of these compounds was evaluated against two human colon carcinoma cell lines: HT 29, which has high levels of DT-diaphorase, and BE, which lacks this enzyme. The majority of the N-methylpiperidine derivatives showed equal toxicity to both cell lines under normal oxygen (oxic) conditions. nih.gov Notably, the cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine isomers were the most potent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 6 to 11 microM against both cell lines. nih.gov The corresponding N-oxides of these compounds were generally less toxic, suggesting that they are not effectively reduced to the active form in hypoxic conditions within these particular cell lines. nih.gov

Another class of piperidine-containing compounds, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, has also been assessed for anti-cancer effects. nih.gov A panel of sixteen of these synthetic compounds was tested against glioma cells in vitro. Of these, thirteen compounds were found to decrease the viability of glioma cells by 30-65% when applied at a concentration of 100 μM. nih.gov A significant finding from this research was the selectivity of these compounds; they did not show cytotoxicity towards primary astrocytes, which were used as a non-cancerous control cell model. nih.gov

| Compound Class | Specific Analogue | Cancer Cell Line | Observed Activity | Source |

|---|---|---|---|---|

| 2,6-disubstituted N-methylpiperidine derivatives | cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 and BE (Human Colon Carcinoma) | IC50 values between 6 and 11 µM | nih.gov |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | 13 analogues from a panel of 16 | Glioma cells | 30-65% decrease in cell viability at 100 µM | nih.gov |

Investigations into Antimicrobial and Antioxidant Efficacy (In Vitro)

The therapeutic potential of piperidine derivatives extends to antimicrobial and antioxidant activities. A study investigating six novel piperidine derivatives revealed a range of efficacy against various microbial strains and in antioxidant assays. academicjournals.orgresearchgate.net

In antibacterial testing, one of the compounds, referred to as compound 6, demonstrated the most potent inhibitory activity against the seven bacterial strains tested. academicjournals.orgresearchgate.net Conversely, compound 9 showed the weakest antibacterial effects. academicjournals.orgresearchgate.net The antifungal activity of these derivatives was more varied. Compounds 5, 6, 9, and 10 inhibited the growth of Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans to differing degrees. academicjournals.orgresearchgate.net However, none of the six compounds were effective against Fusarium verticilliodes, Candida utilis, or Penicillium digitatium, and compounds 7 and 8 were inactive against all tested fungi. researchgate.net

The antioxidant capacity of these piperidine analogues was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay. academicjournals.orgresearchgate.net All tested derivatives exhibited more than 49% antioxidant potential at a concentration of 1 mg/ml. academicjournals.orgresearchgate.net Compound 8 was the most effective, with a 78% scavenging capacity at 1000 µg/ml, while compound 6 was the least effective with 49% scavenging at the same concentration. academicjournals.orgresearchgate.net For comparison, the standard antioxidant, Rutin, showed a 97% scavenging capacity at this concentration. academicjournals.orgresearchgate.net

| Compound ID | Antibacterial Activity | Antifungal Activity Highlights | Antioxidant Activity (DPPH Scavenging at 1000 µg/ml) | Source |

|---|---|---|---|---|

| Compound 6 | Strongest inhibitory activity | Active against select fungi | 49% | academicjournals.orgresearchgate.net |

| Compound 8 | Weak antibacterial activity | No activity against tested fungi | 78% | academicjournals.orgresearchgate.net |

| Compound 9 | Least antibacterial activity | Active against select fungi | Not specified | academicjournals.orgresearchgate.net |

Pre-clinical Pharmacological Evaluation (Non-Human In Vivo Models)

While in vitro studies provide valuable initial data, in vivo models are crucial for understanding the pharmacological effects of a compound in a living organism.

In Vivo Efficacy in Disease Models

The promising in vitro anti-glioma activity of the 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones led to their evaluation in a preclinical model of glioblastoma multiforme. nih.gov Three of these compounds (4d, 4l, and 4p) were administered at sub-therapeutic doses to animals with implanted gliomas. The treatment resulted in a reduction in the growth of the glioma in vivo. nih.gov Furthermore, the treatment appeared to lessen the malignant characteristics of the tumors, such as intratumoral hemorrhage and peripheral pseudopalisading. nih.gov Importantly, the administration of these compounds did not lead to mortality or observable peripheral damage in the test animals, indicating a degree of safety at the tested doses. nih.gov

Pharmacokinetic and Metabolic Fate Studies

There is currently no publicly available information regarding the pharmacokinetic and metabolic fate of this compound or its close analogues. Such studies would be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds, which is critical for their further development as therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-(2-Methylpiperidin-3-yl)acetic acid, and what reaction conditions are critical for optimizing yield?

Answer: Common synthetic strategies include amidation and decarboxylation pathways. For example, reacting piperidine derivatives with chloroacetic acid precursors under reflux conditions (80–100°C) in aprotic solvents like THF or DCM. Catalysts such as EDC/HOBt enhance amide bond formation efficiency. Strict control of pH (e.g., neutral to slightly basic) and inert atmospheres (N₂/Ar) minimizes side reactions like oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃, KMnO₄).

- Spill Management: Absorb with inert materials (sand, vermiculite) and dispose via hazardous waste protocols.

- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., methylpiperidinyl protons at δ 1.2–3.0 ppm, carboxylic acid proton at δ ~10–12 ppm).

- FT-IR: Confirm carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- LC-MS: Validate molecular weight via [M+H]⁺ or [M-H]⁻ ions.

- X-ray Diffraction: Resolve stereochemistry and confirm crystal packing motifs .

Advanced Research Questions

Q. How can researchers address contradictions in hydrogen bonding patterns observed in crystallographic studies of this compound derivatives?

Answer:

- Graph-Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury or PLATON.

- Validation Tools: Cross-check experimental data with computational models (DFT, molecular dynamics) to resolve geometry mismatches.

- Refinement Protocols: Use SHELXL’s restraints (e.g., DFIX, DANG) to harmonize bond lengths/angles with literature values. For twinned crystals, apply TWIN/BASF commands .

Q. What methodologies are recommended for validating the purity and structural integrity of this compound post-synthesis?

Answer:

- HPLC-PDA: Use C18 columns (mobile phase: acetonitrile/0.1% TFA) to quantify purity (>98%).

- Elemental Analysis: Confirm C/H/N ratios within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates high purity).

- Single-Crystal XRD: Refine structures with SHELXL and validate using CheckCIF to flag outliers .

Q. How can researchers optimize solvent systems for recrystallizing this compound to achieve high-purity single crystals?

Answer:

- Solvent Screening: Test polar/non-polar mixtures (e.g., ethanol/water, acetone/hexane) in 5–10% v/v gradients.

- Crystallization Parameters: Maintain slow cooling rates (0.5–1°C/min) and use seed crystals to control nucleation.

- Morphology Analysis: Monitor crystal growth via polarized light microscopy. For needle-like crystals, optimize solvent polarity to favor block-shaped habits for improved diffraction quality .

Notes

- Methodological Focus: Emphasized reproducible protocols over theoretical definitions.

- Advanced Tools: Highlighted SHELX, PLATON, and graph-set analysis for rigorous structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.